molecular formula C7H4ClNO2 B13987948 6-Chlorofuro[3,4-C]pyridin-1(3H)-one

6-Chlorofuro[3,4-C]pyridin-1(3H)-one

Cat. No.: B13987948
M. Wt: 169.56 g/mol
InChI Key: YVWDQUMYGOSHLL-UHFFFAOYSA-N
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Description

6-Chlorofuro[3,4-C]pyridin-1(3H)-one is a halogenated heterocyclic compound with the molecular formula C7H4ClNO It is a derivative of furo[3,4-C]pyridine, where a chlorine atom is substituted at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorofuro[3,4-C]pyridin-1(3H)-one typically involves the chlorination of furo[3,4-C]pyridine derivatives. One common method is the reaction of furo[3,4-C]pyridine with N-chlorosuccinimide (NCS) or sodium hypochlorite under controlled conditions . The reaction proceeds at the 6th position of the pyridine ring, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chlorofuro[3,4-C]pyridin-1(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides can be used for substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted furo[3,4-C]pyridine derivative.

Scientific Research Applications

6-Chlorofuro[3,4-C]pyridin-1(3H)-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chlorofuro[3,4-C]pyridin-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorofuro[3,2-b]pyridine
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 6-Chloroimidazo[1,2-a]pyridine

Uniqueness

6-Chlorofuro[3,4-C]pyridin-1(3H)-one is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

6-chloro-3H-furo[3,4-c]pyridin-1-one

InChI

InChI=1S/C7H4ClNO2/c8-6-1-5-4(2-9-6)3-11-7(5)10/h1-2H,3H2

InChI Key

YVWDQUMYGOSHLL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(C=C2C(=O)O1)Cl

Origin of Product

United States

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